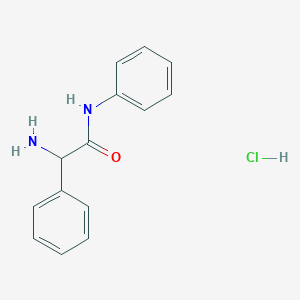

2-amino-N,2-diphenylacetamide hydrochloride

Description

BenchChem offers high-quality 2-amino-N,2-diphenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,2-diphenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12;/h1-10,13H,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSUGMWGBHIRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N,2-diphenylacetamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-amino-N,2-diphenylacetamide hydrochloride (PubChem CID: 51051936). As a member of the alpha-amino amide family, this compound holds potential as a key intermediate in synthetic chemistry and a scaffold in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights grounded in authoritative references. The guide follows a logical progression from fundamental identification and synthesis to in-depth analytical characterization, ensuring a self-validating framework for scientific integrity.

Introduction and Chemical Identity

2-amino-N,2-diphenylacetamide hydrochloride is a chiral organic compound featuring a core acetamide structure substituted with a phenyl group on the amide nitrogen and both an amino group and a phenyl group at the alpha-carbon. The hydrochloride salt form enhances its aqueous solubility and stability, making it more amenable to handling and formulation studies. Its structure presents multiple points for functionalization, rendering it a versatile building block in medicinal chemistry. Analogous phenylacetamide structures have been investigated for a range of biological activities, including as inhibitors of Slack potassium channels and as potential analgesic agents.[1][2]

Table 1: Compound Identification

| Property | Value | Source |

| IUPAC Name | (amino(phenyl)acetyl)aniline;hydrochloride | - |

| Synonyms | 2-amino-N,2-diphenylacetamide HCl | - |

| CAS Number | 724-91-4 (Free Base) | [3] |

| Molecular Formula | C₁₄H₁₅ClN₂O | - |

| Molecular Weight | 262.74 g/mol | - |

| Chemical Structure | (Structure drawn for clarity) | |

| InChI Key (Free Base) | SKOVXWGCQMGKQB-UHFFFAOYSA-N | [4] |

| SMILES (Free Base) | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN | [4] |

Synthesis and Purification

The synthesis of 2-amino-N,2-diphenylacetamide hydrochloride is typically achieved through a multi-step process culminating in the formation of the hydrochloride salt. A logical and common synthetic strategy involves the coupling of an activated carboxylic acid with an amine, followed by salt formation.

Proposed Synthetic Pathway

A robust method begins with 2-amino-2-phenylacetic acid, which is first protected (e.g., with a Boc group) and then coupled with aniline using a standard peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The resulting protected intermediate is then deprotected under acidic conditions, which simultaneously yields the final hydrochloride salt.

Experimental Protocol: Salt Formation

Trustworthiness through Purity: The final salt formation and purification step is critical for ensuring the removal of reagents and byproducts, yielding a product suitable for analytical and biological studies.

-

Dissolution: Dissolve the crude 2-amino-N,2-diphenylacetamide free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The causality here is the protonation of the basic primary amine by HCl to form the ionic, less soluble hydrochloride salt.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and non-polar impurities.

-

Drying: Dry the purified solid under vacuum to yield the final 2-amino-N,2-diphenylacetamide hydrochloride.

Physicochemical Properties

The physicochemical properties of a compound are foundational to its application in drug development, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Core Physicochemical Data

| Property | Predicted/Observed Value | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid | Based on related phenylacetamide compounds which are typically solids. |

| Melting Point | > 200 °C (Predicted) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases due to strong ionic lattice forces. For comparison, the related N,2-diphenylacetamide (lacking the amino group) melts at 118 °C.[5] |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The ionic nature of the hydrochloride salt confers solubility in polar, protic solvents capable of solvating the ammonium cation and chloride anion. |

| pKa | ~7.5 - 8.5 (Predicted, for the conjugate acid -NH₃⁺) | The pKa of the conjugate acid of the primary alpha-amino group is expected to be lower than that of simple alkyl amines (~10-11) due to the electron-withdrawing effects of the adjacent phenyl and amide groups. This value is critical for predicting the ionization state at physiological pH (7.4). General pKa data provides context for this estimation.[6] |

Analytical Characterization and Protocols

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-amino-N,2-diphenylacetamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise in Interpretation: NMR provides definitive information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, NH₃⁺).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Expected Spectral Features:

-

¹H NMR (DMSO-d₆):

-

δ 9.0-10.0 ppm: A broad singlet corresponding to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.

-

δ 8.5-9.5 ppm: A singlet for the amide proton (-NH-).

-

δ 7.0-7.8 ppm: A complex multiplet region integrating to 10 protons, representing the two distinct phenyl rings.

-

δ 5.5-6.0 ppm: A singlet for the methine proton (-CH-).

-

-

¹³C NMR (DMSO-d₆):

-

δ ~168-172 ppm: Amide carbonyl carbon (C=O).

-

δ ~120-140 ppm: Multiple signals for the 12 aromatic carbons.

-

δ ~55-60 ppm: Methine carbon (-CH-).

-

Mass Spectrometry (MS)

Validating Molecular Weight: MS confirms the molecular weight of the parent molecule.

Protocol:

-

Technique: Electrospray ionization (ESI) in positive ion mode is the method of choice, as it is well-suited for pre-charged or easily ionizable molecules.

-

Analysis: Analyze via direct infusion or coupled with a liquid chromatography system (LC-MS).

Expected Data: The mass spectrum will detect the cationic form (the free base). The primary expected ion is the protonated molecule [M+H]⁺.

-

Calculated Monoisotopic Mass (for C₁₄H₁₅N₂O⁺): 227.1184 m/z

-

Observed Ion: A prominent peak at m/z ≈ 227.12. Predicted collision cross-section data for the [M+H]⁺ ion is approximately 150.9 Ų.[4]

Infrared (IR) Spectroscopy

Functional Group Fingerprinting: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

-

~3200-3400 cm⁻¹: N-H stretching vibrations (amide).

-

~2800-3100 cm⁻¹ (broad): N-H stretching from the -NH₃⁺ group, often overlapping with C-H stretches.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~1670-1690 cm⁻¹: Amide I band (C=O stretching). This is a strong, characteristic peak.

-

~1510-1550 cm⁻¹: Amide II band (N-H bending).

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

Quantitative Purity Assessment: HPLC is the gold standard for determining the purity of pharmaceutical compounds.

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and acetonitrile (or methanol) with an acidic modifier (0.1% trifluoroacetic acid or 0.1% formic acid). The acid modifier ensures consistent protonation of the analyte and sharp peak shapes.

-

Detection: UV detection at a wavelength where the phenyl groups absorb strongly, typically around 254 nm.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Stability and Storage

Storage: 2-amino-N,2-diphenylacetamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Stability: As a hydrochloride salt, it is generally more stable to air oxidation than the corresponding free base. However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Formal stability studies should be conducted under ICH guidelines to establish a retest date.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Supporting Information. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from a relevant scientific journal source.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020). Retrieved from [Link]

-

Khan, A. K., & Husain, A. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-n,n-diphenylacetamide hydrochloride (C14H14N2O). Retrieved from [Link]

-

American Elements. (n.d.). 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10615, N,N-Diphenylacetamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]

- Elumalai, K., et al. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research, 9(4), 301-305.

-

FooDB. (n.d.). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N,N-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

-

Weaver, C. D., et al. (2015). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. ACS Medicinal Chemistry Letters, 6(10), 1095–1100. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 724-91-4|2-AMino-N,2-diphenylacetamide|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-amino-n,n-diphenylacetamide hydrochloride (C14H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N,2-diphenylacetamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-amino-N,2-diphenylacetamide hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, offers a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental principles and provides robust, step-by-step protocols for determining the aqueous and solvent solubility, as well as establishing a comprehensive stability profile through forced degradation studies. The methodologies described are grounded in industry best practices and aligned with international regulatory guidelines, ensuring the generation of reliable and submission-quality data.

Part 1: Introduction and Physicochemical Context

2-amino-N,2-diphenylacetamide hydrochloride is a small molecule whose therapeutic potential is intrinsically linked to its physicochemical properties. A thorough understanding of its solubility and stability is a critical prerequisite for any successful drug development program. Solubility directly impacts bioavailability and the feasibility of formulation, while a clear stability profile is essential for ensuring safety, efficacy, and shelf-life.

The molecular structure of 2-amino-N,2-diphenylacetamide hydrochloride, featuring both ionizable and lipophilic moieties, suggests a complex interplay of factors governing its solubility. The hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base. However, the presence of two phenyl rings may contribute to lower solubility in aqueous media and higher solubility in organic solvents.

This guide will provide the necessary experimental frameworks to quantitatively assess these characteristics.

Part 2: Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both in vitro and in vivo systems. We will explore two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the most reliable technique for this determination.[1][2]

-

Preparation: Add an excess amount of 2-amino-N,2-diphenylacetamide hydrochloride to a series of clear glass vials. The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.

-

Solvent Addition: To each vial, add a known volume of the desired solvent. A recommended panel of solvents for initial screening is presented in Table 1.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (typically 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (a minimum of 24 hours is recommended, with sampling at intermediate time points like 4 and 24 hours to confirm equilibrium has been reached).[3]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant. It is crucial to filter the sample immediately using a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (usually in DMSO), precipitates in an aqueous medium.[4] This is a common assay in early drug discovery for rapid compound assessment.[5]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-amino-N,2-diphenylacetamide hydrochloride in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells containing the aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation: Mix and incubate the plate at a specified temperature for a shorter duration, typically 1 to 2 hours.[6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of precipitate.[5] Alternatively, the solution can be filtered, and the concentration in the filtrate quantified by UV-Vis spectrophotometry or LC-MS.[3]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Solubility Data Log for 2-amino-N,2-diphenylacetamide hydrochloride

| Solvent System | pH (for aqueous) | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| 0.1 M HCl | 1.0 | 25 | Shake-Flask | |||

| Acetate Buffer | 4.5 | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | Shake-Flask | |||

| 0.1 M NaOH | 13.0 | 25 | Shake-Flask | |||

| Water | As is | 25 | Shake-Flask | |||

| Methanol | N/A | 25 | Shake-Flask | |||

| Ethanol | N/A | 25 | Shake-Flask | |||

| Acetonitrile | N/A | 25 | Shake-Flask | |||

| Dichloromethane | N/A | 25 | Shake-Flask | |||

| PBS (pH 7.4) | 7.4 | 25 | Kinetic |

This table should be populated with experimental results.

Part 3: Stability Profile and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of the molecule. Forced degradation, or stress testing, is an essential component of this process as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8][9] The goal is to induce degradation to a level of 5-20% to ensure that the analytical method is stability-indicating.

Development of a Stability-Indicating Analytical Method

Before initiating stability studies, a validated, stability-indicating analytical method is required. This is typically a reverse-phase HPLC method capable of separating the intact API from all potential degradation products. The validation of this method must adhere to the principles outlined in ICH Q2(R1), demonstrating specificity, linearity, accuracy, precision, and robustness.[10][11][12][13]

Forced Degradation Protocols

The following protocols outline the typical stress conditions applied to both the solid drug substance and a solution of the drug substance.

-

Protocol:

-

Prepare solutions of 2-amino-N,2-diphenylacetamide hydrochloride in 0.1 M HCl (acidic) and 0.1 M NaOH (alkaline).

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the samples against an unstressed control solution to determine the percentage of degradation.

-

-

Protocol:

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate the solution at room temperature for a specified time.

-

Monitor the reaction by HPLC at various time points until the target degradation is achieved.

-

Analyze the final sample to quantify the remaining API and any degradation products.

-

-

Protocol:

-

Place the solid 2-amino-N,2-diphenylacetamide hydrochloride in a controlled temperature oven at an elevated temperature (e.g., 80 °C).

-

Expose the solid to this condition for an extended period (e.g., 1-2 weeks).

-

At selected time points, remove a sample, prepare a solution of known concentration, and analyze by HPLC.

-

-

Protocol:

-

Expose both the solid drug substance and a solution of the drug substance to a light source that provides a combined UV and visible light output, as specified in ICH Q1B.[9][14] A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

After the exposure period, analyze both the light-exposed and control samples by HPLC.

-

Data Presentation: Stability Summary

The results of the forced degradation studies should be compiled into a summary table.

Table 2: Forced Degradation Study Summary for 2-amino-N,2-diphenylacetamide hydrochloride

| Stress Condition | Details | Duration | % Assay of Parent Compound | Major Degradation Products (RT) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | 48 hours | |||

| Base Hydrolysis | 0.1 M NaOH, 60 °C | 48 hours | |||

| Oxidation | 3% H₂O₂, RT | 24 hours | |||

| Thermal (Solid) | 80 °C | 2 weeks | |||

| Photolytic (Solid) | ICH Q1B | As per guideline | |||

| Photolytic (Solution) | ICH Q1B | As per guideline |

This table should be populated with experimental results. RT = Retention Time.

Part 4: Conclusion and Future Directions

This guide provides the essential methodologies for a comprehensive evaluation of the solubility and stability of 2-amino-N,2-diphenylacetamide hydrochloride. By following these detailed protocols, researchers can generate the critical data needed to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this potential therapeutic agent. The successful execution of these studies is a foundational pillar in the progression of any new chemical entity from the laboratory to the clinic.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Pardeshi, A. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

-

SlideShare. (2015). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]

-

Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available from: [Link]

-

PCBIS. Thermodynamic solubility. Available from: [Link]

-

ResearchGate. (2021). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

Popova, O. et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Available from: [Link]

-

Al-Gohary, O. M. N., & Al-Kassas, R. S. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Available from: [Link]

-

LoBrutto, R., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Available from: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. starodub.nl [starodub.nl]

- 13. altabrisagroup.com [altabrisagroup.com]

- 14. ICH Official web site : ICH [ich.org]

In silico prediction of 2-amino-N,2-diphenylacetamide hydrochloride bioactivity

An In-Depth Technical Guide to the In Silico Prediction of 2-amino-N,2-diphenylacetamide Hydrochloride Bioactivity

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of biological activities for the novel compound 2-amino-N,2-diphenylacetamide hydrochloride (CAS: 95493-20-2).[1] In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing the therapeutic potential and safety profile of new chemical entities, thereby reducing costs and accelerating the development pipeline. This document details a multi-faceted computational workflow, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to apply these methods with confidence and precision. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for novel small molecules.

Introduction: The Rationale for In Silico Investigation

The compound 2-amino-N,2-diphenylacetamide hydrochloride belongs to the phenylacetamide class of molecules. Analogs and derivatives of this core structure have demonstrated a wide range of biological activities. For instance, certain 2-amino-N-phenylacetamide derivatives have been identified as potent inhibitors of Slack potassium channels, suggesting potential applications in treating neurological disorders like epilepsy.[2] Other related phenylacetamide structures have shown promise as anti-renal fibrosis agents and even anticoagulants.[3][4] Given this precedent, 2-amino-N,2-diphenylacetamide hydrochloride stands as a compelling candidate for thorough bioactivity screening.

In silico (computer-based) prediction offers a powerful, resource-efficient preliminary step to traditional high-throughput screening.[5] By simulating molecular interactions and predicting physicochemical properties, we can generate robust hypotheses about the compound's mechanism of action, potential therapeutic targets, and drug-likeness before committing to expensive and time-consuming wet-lab experiments. This guide outlines an integrated workflow to build a comprehensive computational profile of the target molecule.

Compound Profile: 2-amino-N,2-diphenylacetamide Hydrochloride

A foundational step in any in silico analysis is to characterize the molecule of interest. This information is critical for calculating descriptors and ensuring the correct representation of the molecule in various software platforms.

| Property | Value | Source |

| CAS Number | 95493-20-2 | BLD Pharm[1] |

| Molecular Formula | C₁₄H₁₅ClN₂O | BLD Pharm[1] |

| Molecular Weight | 262.73 g/mol | BLD Pharm[1] |

| SMILES | O=C(NC1=CC=CC=C1)C(N)C2=CC=CC=C2.[H]Cl | BLD Pharm[1] |

| Structure | (See Figure 1) |

Figure 1. 2D Structure of 2-amino-N,2-diphenylacetamide.

Figure 1. 2D Structure of 2-amino-N,2-diphenylacetamide.

The Integrated In Silico Workflow

A robust computational assessment relies on the convergence of evidence from multiple predictive methods. Each method offers a unique perspective on the molecule's potential bioactivity. The workflow presented here is designed to be iterative and self-validating, where insights from one stage inform the next.

Caption: High-level overview of the integrated in silico workflow.

Methodology 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[6] This technique is fundamental for understanding potential mechanisms of action at an atomic level.[7]

Causality: The core principle is that a ligand's biological effect is triggered by its binding to a specific macromolecular target. By simulating this "handshake," we can prioritize compounds that are most likely to bind effectively. A lower, more negative binding energy generally indicates a stronger, more stable interaction.

Detailed Protocol: Target-Based Docking

This protocol uses a hypothetical scenario where literature analysis suggests our compound might target a specific protein, for example, a voltage-gated sodium channel, a known target for some antiepileptic drugs.

-

Protein Preparation:

-

Action: Obtain the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).

-

Rationale: An accurate, high-resolution protein structure is the cornerstone of a reliable docking simulation.

-

Steps:

-

Download the PDB file (e.g., 6LU7).[6]

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components like water molecules, co-solvents, and any co-crystallized ligands.[6][8]

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is crucial for accurately calculating electrostatic interactions.

-

Save the cleaned protein structure in a docking-compatible format, such as .pdbqt for AutoDock Vina.

-

-

-

Ligand Preparation:

-

Action: Convert the 2D structure of 2-amino-N,2-diphenylacetamide into a 3D, energy-minimized conformation.

-

Rationale: The ligand is not static; it exists in a range of conformations. We must use a low-energy, stable 3D structure to represent its most probable state in the binding pocket.

-

Steps:

-

Draw the molecule in a chemical sketcher or obtain its SMILES string.

-

Use a tool like Open Babel to convert the 2D representation to 3D.

-

Perform energy minimization using a force field (e.g., MMFF94) to find a stable conformation.

-

Define the rotatable bonds and save the ligand in .pdbqt format.

-

-

-

Docking Simulation:

-

Action: Define the search space on the protein (the "grid box") and run the docking algorithm.

-

Rationale: The algorithm needs to know where to search for potential binding sites. A well-defined grid box, typically centered on the known active site, focuses the computational effort and yields more relevant results.

-

Steps:

-

Identify the coordinates of the active site. This can be based on the location of a co-crystallized ligand or from published literature.

-

Set the grid box dimensions in the docking software (e.g., AutoDock Tools) to encompass the entire active site with a small buffer.[6]

-

Launch the docking simulation using a program like AutoDock Vina. The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box.[7]

-

-

-

Analysis of Results:

-

Action: Analyze the output, which includes binding energies and the coordinates for the top-ranked poses.

-

Rationale: The primary output is a ranked list of binding poses. The top poses represent the most probable binding modes. Analysis should focus not just on the score but also on the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

-

Visualization: Load the protein-ligand complex into a visualizer. Inspect the top poses to confirm that the interactions are chemically sensible (e.g., hydrogen bond donors are interacting with acceptors).

-

Data Presentation: Sample Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| 1 | -8.5 | TYR-45, PHE-210, SER-122 | Hydrogen Bond, π-π Stacking |

| 2 | -8.2 | PHE-210, LEU-150, SER-122 | Hydrophobic, Hydrogen Bond |

| 3 | -7.9 | TYR-45, VAL-148, GLU-98 | van der Waals, π-Cation |

Methodology 2: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity.[9]

Causality: The QSAR hypothesis states that the variation in the biological activity of a series of compounds is dependent on the variation in their molecular properties (descriptors). By building a mathematical model of this relationship, we can predict the activity of new, untested compounds like our molecule of interest.

Sources

- 1. 95493-20-2|2-Amino-N,2-diphenylacetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. neovarsity.org [neovarsity.org]

A Technical Guide to the Synthesis and Characterization of Novel Diphenylacetamide Derivatives

Abstract

The diphenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticonvulsant, antimicrobial, and analgesic properties.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and rigorous characterization of novel diphenylacetamide derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical analytical techniques required to ensure structural integrity and purity.

Introduction: The Significance of the Diphenylacetamide Core

Amide bond formation is one of the most crucial reactions in organic and medicinal chemistry.[3] The diphenylacetamide moiety, characterized by a central acetamide group flanked by two phenyl rings, offers a unique combination of steric bulk and lipophilicity, which can be fine-tuned to optimize pharmacological activity. Derivatives of this core structure have been investigated for a multitude of therapeutic applications. Notably, they have shown significant potential as anticonvulsants, analgesics by targeting cyclooxygenase (COX) enzymes, and as antimicrobial agents.[1][4][5][6][7][8] The versatility of this scaffold lies in the accessible modification of the amine component, allowing for the generation of large libraries of novel compounds for screening and lead optimization.[9]

Synthetic Strategy and Retrosynthetic Analysis

The most direct and common approach to synthesizing N-substituted diphenylacetamide derivatives is through the formation of an amide bond between a diphenylacetic acid precursor and a desired primary or secondary amine.

Retrosynthetic Analysis: The logical disconnection of the target molecule is at the amide C-N bond. This reveals two key starting materials: diphenylacetic acid (or its activated form) and a corresponding amine. This straightforward approach allows for a modular synthesis where a variety of amines can be coupled with the common diphenylacetyl core to generate a diverse library of derivatives.

Caption: Retrosynthetic analysis of N-aryl diphenylacetamide derivatives.

There are two primary pathways for the forward synthesis:

-

Acyl Chloride Method: Diphenylacetic acid is first converted to the more reactive diphenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the chosen amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Direct Coupling Method: Diphenylacetic acid is coupled directly with the amine using a peptide coupling reagent.[10] Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[11] Other modern coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are also highly effective, especially for challenging or sterically hindered substrates.[3][12][13]

Core Synthesis Protocol: Acyl Chloride Method

This section details a robust, two-step protocol for synthesizing a novel diphenylacetamide derivative, exemplified by the reaction of diphenylacetic acid with a generic aniline.

Step 1: Synthesis of Diphenylacetyl Chloride

Causality: The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acyl chloride is much more susceptible to nucleophilic attack by the amine in the subsequent step compared to the parent carboxylic acid. Thionyl chloride is an excellent choice as the byproducts of the reaction (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Role | Safety |

|---|---|---|---|

| Diphenylacetic Acid | 212.24 | Starting Material | Irritant |

| Thionyl Chloride (SOCl₂) | 118.97 | Chlorinating Agent | Corrosive, Lachrymator |

| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent | Volatile, Irritant |

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride.

-

To the flask, add diphenylacetic acid (1.0 eq).

-

Add anhydrous dichloromethane (approx. 5-10 mL per gram of acid).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature via a dropping funnel. Caution: The reaction is exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours.

-

Monitor the reaction by observing the dissolution of the solid diphenylacetic acid and the cessation of gas evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude diphenylacetyl chloride (a yellow-orange oil or low-melting solid) is typically used in the next step without further purification.

Step 2: Amide Bond Formation

Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl of the in-situ generated diphenylacetyl chloride. A tertiary amine base like triethylamine (TEA) or DIPEA is added to neutralize the HCl formed during the reaction, preventing the protonation of the reactant amine, which would render it non-nucleophilic.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Role | Safety |

|---|---|---|---|

| Diphenylacetyl Chloride | 230.69 | Electrophile | Corrosive, Moisture-Sensitive |

| Substituted Aniline | Variable | Nucleophile | Varies; often toxic/irritant |

| Triethylamine (TEA) | 101.19 | Non-nucleophilic Base | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | Anhydrous Solvent | Volatile, Irritant |

Procedure:

-

In a separate oven-dried, three-neck flask under an inert atmosphere, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the amine solution to 0°C using an ice bath. This helps to control the exothermic reaction and minimize side product formation.

-

Dissolve the crude diphenylacetyl chloride from Step 1 in a minimal amount of anhydrous DCM.

-

Add the diphenylacetyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product should have an Rf value between that of the starting aniline and the non-polar baseline. The disappearance of the starting amine is a key indicator of reaction completion.

-

Work-up: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium salt. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure diphenylacetamide derivative.

Comprehensive Characterization of Novel Derivatives

Unambiguous characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of protons.

-

Characteristic Signals: Expect a sharp singlet for the methine proton (CHPh₂) around δ 5.0-5.5 ppm. Aromatic protons will appear in the δ 7.0-7.5 ppm region. The N-H proton of secondary amides will appear as a broad singlet, typically downfield (δ 7.5-9.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identifies all unique carbon atoms in the molecule.

-

Characteristic Signals: The amide carbonyl (C=O) carbon is a key diagnostic peak, appearing around δ 170-175 ppm. The methine carbon (CHPh₂) is typically found around δ 55-60 ppm.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present.

-

Characteristic Signals: A strong, sharp absorption band for the amide carbonyl (C=O) stretch will be prominent at ~1650-1680 cm⁻¹. For secondary amides, a sharp N-H stretch will be visible around 3300 cm⁻¹.

-

Physicochemical Analysis

-

Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique provides definitive proof of structure and stereochemistry.[14]

Table of Expected Analytical Data for a Hypothetical Derivative (N-(4-methoxyphenyl)-2,2-diphenylacetamide):

| Analysis | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8 (br s, 1H), 7.2-7.4 (m, 12H), 6.8 (d, 2H), 5.1 (s, 1H), 3.8 (s, 3H) | Confirms N-H, aromatic, methine, and methoxy protons. |

| ¹³C NMR | δ 171.5, 156.0, 140.1, 131.2, 129.0, 128.8, 127.5, 122.0, 114.2, 57.5, 55.5 | Confirms carbonyl, aromatic, methine, and methoxy carbons. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch), ~1510 (Aromatic C=C) | Confirms key functional groups (amide, aromatic ring). |

| HRMS (ESI) | m/z calculated for C₂₁H₁₉NO₂ [M+H]⁺: 318.1494; Found: 318.1492 | Confirms elemental composition and molecular weight. |

Structure-Activity Relationships (SAR)

The biological activity of diphenylacetamide derivatives can be significantly modulated by altering the substituents on the N-aryl ring and the diphenyl moiety. Understanding these relationships is key to designing more potent and selective compounds.[9]

Caption: Key sites for modification on the diphenylacetamide scaffold.

-

N-Aryl Ring (B): This is the most common site for modification. Introducing electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can dramatically alter electronic properties, influencing target binding and metabolic stability.[15] For instance, in some anticonvulsant series, the presence of a fluorine atom or a trifluoromethyl group was found to be essential for activity.[15]

-

Diphenyl Rings (A): While less commonly modified, substitution on these rings can impact the overall lipophilicity and conformation of the molecule, which can affect cell permeability and off-target effects.

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for the synthesis and characterization of novel diphenylacetamide derivatives. The synthetic protocols are modular and reliable, providing a solid foundation for generating compound libraries. The comprehensive characterization workflow ensures the scientific integrity of the synthesized molecules.

The diphenylacetamide scaffold remains a highly promising starting point for the development of new therapeutic agents.[9] Future research should focus on exploring diverse and novel amine building blocks, conducting systematic SAR studies to build predictive models, and performing in-depth pharmacological evaluations to elucidate the mechanisms of action of the most potent derivatives.

References

-

Jonsson, D. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Ancient Science of Life. Available at: [Link]

-

Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. Available at: [Link]

-

Kotha, S. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PLoS One. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Diphenylacetamide. PubChem Compound Database. Available at: [Link]

-

Li, Y. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

-

Khan, A. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

-

Alam, M. et al. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. Available at: [Link]

-

Sharma, P. et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling). organic-chemistry.org. Available at: [Link]

-

Słoczyńska, K. et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. Available at: [Link]

-

Sharma, P. et al. (2012). Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants. ResearchGate. Available at: [Link]

-

Ghorbani-Choghamarani, A. et al. (2018). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Applied Organometallic Chemistry. Available at: [Link]

-

S. K, S. et al. (2016). Crystal structure analysis of N,2-diphenylacetamide. International Journal of ChemTech Research. Available at: [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

-

Słoczyńska, K. et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]

-

Pelletier, G. et al. (2014). Diphenylsilane as a coupling reagent for amide bond formation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zagaja, M. et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. Available at: [Link]

-

Chiacchio, M. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

-

Cvijetić, I. et al. (2014). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. CONTEMPORARY MATERIALS. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 2-amino-N,2-diphenylacetamide Scaffold: A Technical Guide for Drug Discovery

Abstract

The 2-amino-N,2-diphenylacetamide core represents a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for the development of novel therapeutic agents. Its inherent structural features, including a chiral center, multiple points for diversification, and the ability to engage in various intermolecular interactions, make it an attractive starting point for library synthesis and lead optimization. This technical guide provides an in-depth exploration of the 2-amino-N,2-diphenylacetamide hydrochloride scaffold, from its chemical rationale and synthesis to its potential applications in targeting a range of biological systems. We will delve into detailed experimental protocols, structure-activity relationship (SAR) insights, and the strategic considerations for leveraging this scaffold in modern drug discovery programs.

Introduction: The Rationale for the 2-amino-N,2-diphenylacetamide Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The selection of a core scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a discovery campaign. The 2-amino-N,2-diphenylacetamide scaffold is noteworthy for several key reasons:

-

Structural Complexity and Rigidity: The presence of a stereocenter at the α-carbon and two phenyl rings imparts a defined conformational rigidity. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

-

Multiple Vectors for Diversification: The scaffold possesses at least three primary points for chemical modification: the primary amine, the amide nitrogen, and the phenyl rings. This allows for the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.

-

Proven Pharmacological Relevance: The broader class of phenylacetamide and diphenylacetamide derivatives has demonstrated a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anticoagulant effects.[1][2][3] This historical success provides a strong rationale for exploring new chemical space around this core. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated as potential analgesic agents targeting cyclooxygenase (COX) enzymes.[1]

-

Hydrogen Bonding Capabilities: The primary amine and the amide moiety are excellent hydrogen bond donors and acceptors, respectively. These groups can form crucial interactions with amino acid residues in protein binding pockets, contributing to target engagement.

This guide will provide researchers with the foundational knowledge and practical methodologies to effectively utilize the 2-amino-N,2-diphenylacetamide hydrochloride scaffold in their drug discovery endeavors.

Synthesis and Chemical Space Expansion

The synthesis of a diverse library of analogues is fundamental to any scaffold-based drug discovery project. The 2-amino-N,2-diphenylacetamide core can be constructed and elaborated through several synthetic strategies.

Proposed Retrosynthetic Analysis and Forward Synthesis

Caption: Proposed Ugi-4CR Synthetic Strategy.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a plausible, multi-step synthesis based on the Ugi reaction, followed by deprotection and salt formation.

Step 1: Ugi Four-Component Reaction

-

Rationale: This one-pot reaction efficiently assembles the core α-acylamino amide structure from readily available starting materials. The choice of a protected amino acid (e.g., Boc-glycine) as the acid component is crucial to allow for selective deprotection later.

-

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in methanol (0.5 M), add aniline (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add Boc-glycine (1.0 eq) and phenyl isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate, tert-butyl (2-oxo-1,2-diphenyl-2-(phenylamino)ethyl)carbamate.

-

Step 2: Amine Deprotection and Hydrochloride Salt Formation

-

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed with strong acid. Using hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which often improves the crystallinity and aqueous solubility of the compound.

-

Procedure:

-

Dissolve the purified Ugi product (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

-

The hydrochloride salt will often precipitate from the reaction mixture. If not, the product can be precipitated by the addition of a non-polar solvent like hexanes.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-N,2-diphenylacetamide hydrochloride.

-

Characterization

A thorough characterization of the final compound and key intermediates is essential to confirm its identity and purity.

| Technique | Expected Observations for 2-amino-N,2-diphenylacetamide hydrochloride |

| ¹H NMR | Signals corresponding to aromatic protons on the three phenyl rings. A characteristic singlet for the α-proton. Broad signals for the amine and amide protons, which may exchange with D₂O. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, and the aromatic carbons. |

| Mass Spec (HRMS) | Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the free base (C₂₀H₁₈N₂O). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C bonds. |

Biological Evaluation and Screening Strategies

Given the diverse activities of related acetamide structures, compounds derived from the 2-amino-N,2-diphenylacetamide scaffold should be evaluated across a panel of relevant biological assays.

Potential Therapeutic Areas and Targets

Based on existing literature, this scaffold holds promise in several areas:

-

Central Nervous System (CNS) Disorders: Phenylacetamide derivatives have shown potential as anticonvulsants and antidepressants.[3][5] The α-aminoamide scaffold is also a known pharmacophore for sodium ion channel blockers, which have analgesic effects in neuropathic pain.[5]

-

Analgesia and Inflammation: As seen with related compounds, inhibition of COX enzymes is a possible mechanism of action for analgesic and anti-inflammatory effects.[1]

-

Sigma-1 Receptor Modulation: Many small molecules with a nitrogen atom and aromatic rings exhibit affinity for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders.[6]

Caption: Potential Bio-Assay Cascade for the Scaffold.

Key Experimental Protocols

Protocol 3.2.1: Anticonvulsant Activity Screening

-

Rationale: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are primary screening models used to identify compounds with potential efficacy against generalized tonic-clonic and absence seizures, respectively.[7][8]

-

Methodology (MES Test):

-

Use male Swiss albino mice (18-22 g).

-

Administer test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin) should be included.

-

After a set pre-treatment time (e.g., 30 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via ear-clip electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension reflex.

-

The absence of this reflex is considered a positive indication of protection.[7] Calculate the ED₅₀ (median effective dose) for active compounds.

-

Protocol 3.2.2: Analgesic Activity Screening (Hot Plate Test)

-

Rationale: The hot plate test is a classic model for assessing centrally mediated analgesia. The latency of the animal's response to a thermal stimulus is measured.[9]

-

Methodology:

-

Use mice or rats as the animal model.

-

Administer the test compound, vehicle, and a positive control (e.g., morphine) to different groups of animals.

-

At specific time points post-administration (e.g., 30, 60, 90 minutes), place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[9]

-

Record the time until the animal exhibits nociceptive behavior, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

-

A significant increase in reaction latency compared to the vehicle group indicates analgesic activity.

-

Protocol 3.2.3: Sigma-1 Receptor Binding Assay

-

Rationale: This in vitro assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.[10]

-

Methodology:

-

Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) or from cells overexpressing the receptor.

-

Incubate the membrane preparation with a fixed concentration of a selective sigma-1 radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.[10][11]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the chemical space around the 2-amino-N,2-diphenylacetamide scaffold is crucial for identifying analogues with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Modification Point | Rationale and Potential Impact | Example Modifications |

| Primary Amine (R¹) | Modulates basicity, hydrogen bonding, and can be used to introduce larger groups to probe specific pockets in the target protein. | Alkylation (methyl, ethyl), Acylation, Reductive amination to introduce substituted benzyl groups. |

| Amide Nitrogen (R²) | The N-phenyl group can be modified to explore hydrophobic interactions and alter the overall topology of the molecule. | Substitution on the phenyl ring (e.g., chloro, fluoro, methoxy) at ortho, meta, or para positions. Replacement of the phenyl ring with other aryl or heteroaryl systems. |

| α-Phenyl Group (R³) | Substitution on this ring can influence π-π stacking interactions and modulate electronic properties. | Introduction of electron-donating or electron-withdrawing groups. |

| α-Carbon Stereochemistry | Enantiomers often exhibit different pharmacological activities and metabolic profiles. | Synthesis and separation of individual enantiomers for differential biological evaluation. |

SAR studies on related phenylacetamide series have shown that substitutions on the aromatic rings can significantly impact affinity and selectivity for targets like the sigma receptors.[12] For example, halogen substitutions can influence binding affinity, with the position of the substituent (ortho, meta, or para) often playing a critical role.[12]

Conclusion and Future Directions

The 2-amino-N,2-diphenylacetamide hydrochloride scaffold presents a compelling and underexplored foundation for the design of novel drug candidates. Its synthetic tractability, coupled with the proven biological relevance of the broader diphenylacetamide class, provides a strong impetus for its inclusion in discovery programs. The proposed synthetic strategies and biological evaluation cascades outlined in this guide offer a clear path for researchers to begin exploring the potential of this scaffold.

Future efforts should focus on the execution of the proposed syntheses to generate a diverse library of analogues. High-throughput screening of these compounds against a panel of CNS and inflammatory targets will be critical in identifying initial hits. Subsequent lead optimization, guided by systematic SAR studies and computational modeling, will be essential to develop potent, selective, and drug-like candidates for further preclinical development.

References

-

Al-Ostoot, F.H., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]

- This cit

-

Zhong, B., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. Molecules. [Link]

- This cit

- This cit

-

Schmidt, H.R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology. [Link]

- This cit

-

Shukla, A., et al. (2020). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Mach, R.H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]

- This cit

- This cit

- This cit

- This cit

-

Pinter, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]

-

Ghodke, M., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie. [Link]

-

Zhang, H., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry. [Link]

- This cit

- This cit

- This cit

-

Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology. [Link]

- This cit

- This cit

-

Poklis, J.L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

- This cit

- This cit

- This cit

- This cit

-

Iustin, C., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules. [Link]

Sources

- 1. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. dovepress.com [dovepress.com]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Exploratory Screening of Substituted Diphenylacetamide Compounds

Introduction: The Diphenylacetamide Scaffold - A Privileged Core in Modern Drug Discovery

The diphenylacetamide moiety represents a classic example of a "privileged structure" in medicinal chemistry—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Derivatives of this versatile scaffold have demonstrated a remarkable breadth of biological activities, including analgesic, anticonvulsant, antimicrobial, and antiviral effects.[1][2] This inherent promiscuity makes the diphenylacetamide core a fertile ground for the discovery of novel therapeutic agents. However, navigating this vast chemical space to identify compounds with desirable potency, selectivity, and safety profiles requires a systematic and logically structured screening approach.

This guide provides a comprehensive, multi-tiered strategy for the exploratory screening of novel substituted diphenylacetamide compound libraries. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each stage of the process is self-validating and builds logically upon the last. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework to efficiently identify and prioritize promising lead candidates from a sea of synthetic analogs, transforming chemical novelty into therapeutic potential.

Chapter 1: Compound Library Generation and Quality Control

The Rationale: Diversity as the Engine of Discovery

The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library. A well-designed library of substituted diphenylacetamide analogs should systematically probe the effects of various steric, electronic, and lipophilic properties on biological activity. This allows for the eventual development of meaningful Structure-Activity Relationships (SAR).

The most common and robust method for synthesizing diphenylacetamide derivatives involves a two-step process: the initial chloroacetylation of diphenylamine, followed by the substitution of the chlorine with a diverse range of primary or secondary amines.[1][3] This modular approach is highly amenable to parallel synthesis, enabling the rapid generation of a large library of compounds. Before any biological screening, it is imperative to confirm the identity, purity, and structural integrity of each compound using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. This foundational step prevents the costly pursuit of artifacts and ensures the reliability of all subsequent data.

Experimental Workflow: Synthesis and Purification

Caption: Generalized workflow for synthesis and quality control of a diphenylacetamide library.

Protocol 1: General Synthesis of 2-Substituted-Amino-N,N-diphenylacetamides

This protocol is a generalized procedure based on established methods.[2][3]

Part A: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate 4)

-

Dissolve diphenylamine (0.04 M) in 200 ml of toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for approximately 4 hours. Monitor reaction completion by TLC.

-

After cooling to room temperature, pour the reaction mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.

Part B: Synthesis of Final Compounds (5a-m)

-

In a suitable solvent such as acetone or methanol, dissolve 2-chloro-N,N-diphenylacetamide (1 equivalent).

-

Add the desired substituted amine (1.1 equivalents) and a base such as triethylamine or potassium carbonate (1.5 equivalents).

-

Stir or reflux the mixture for 4-24 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via recrystallization or column chromatography to obtain the final substituted diphenylacetamide derivative.

Chapter 2: Tier 1 Screening - Foundational Cytotoxicity Profiling

The Rationale: Establishing a Therapeutic Index

The principle of "fail early, fail cheap" is a cornerstone of efficient drug discovery.[4] Before investing resources in complex and target-specific assays, it is crucial to perform a general cytotoxicity screen. This initial step serves two primary purposes:

-

Elimination of Pan-Assay Interference Compounds (PAINS) and Non-specific Toxins: It quickly flags compounds that kill cells through non-specific mechanisms, which are generally poor drug candidates.

-